N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
Description
N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring a diazaspiro[4.5]deca-1,3-diene core, a thioether linkage, and a 3,4-dimethoxyphenyl substituent. Its design combines heterocyclic, aromatic, and amide functionalities, which are often associated with diverse pharmacological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties . The compound’s spirocyclic architecture may enhance metabolic stability and binding specificity compared to simpler heterocycles, making it a subject of interest in medicinal chemistry .
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-29-19-12-11-18(15-20(19)30-2)25-21(28)16-31-23-22(17-9-5-3-6-10-17)26-24(27-23)13-7-4-8-14-24/h3,5-6,9-12,15H,4,7-8,13-14,16H2,1-2H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTSDXXQDCIMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 423.5 g/mol. Its structure includes a spirocyclic core that is characteristic of diazaspiro compounds, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N3O3S |
| Molecular Weight | 423.5 g/mol |
| CAS Number | 899906-08-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound's spirocyclic structure allows it to fit into specific binding sites on enzymes and receptors, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways related to cell proliferation and differentiation.
Therapeutic Potential
Research has indicated that compounds with similar structures exhibit a range of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial activities. Preliminary studies suggest that this compound may possess similar therapeutic properties.
Case Studies
- Antitumor Activity : In vitro studies have shown that related diazaspiro compounds can inhibit tumor cell growth by inducing apoptosis in cancer cell lines.
- Antimicrobial Properties : Compounds with similar functional groups have demonstrated effectiveness against various bacterial strains, suggesting a potential application in treating infections.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives of diazaspiro compounds. For instance, one study highlighted the synthesis of a related compound that exhibited significant cytotoxicity against cancer cell lines at low micromolar concentrations . Another investigation reported the ability of spirocyclic compounds to inhibit key enzymes involved in bacterial virulence .
Table 2: Summary of Biological Activities
Scientific Research Applications
Research indicates that N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide exhibits various biological activities:
1. Antimicrobial Properties
Preliminary studies suggest that compounds with similar structural motifs demonstrate significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds ranges around 256 µg/mL.
2. Cytotoxicity Against Cancer Cells
Investigations have shown that this compound may possess selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies.
3. Enzyme Inhibition
The compound may inhibit enzymes involved in critical metabolic pathways relevant to disease progression. For instance, it has been suggested that it could act as an inhibitor of acetylcholinesterase, which is significant in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated the anticancer potential of derivatives of this compound in inhibiting tumor growth in vitro and in vivo models. The mechanisms of action were linked to apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotective Effects
Research indicated that the compound could protect neuronal cells from oxidative stress and apoptosis. This effect was attributed to its ability to modulate signaling pathways associated with neurodegeneration.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional Group Impact on Pharmacological Profile
Diazaspiro vs. Triazole/Thiazole Cores
- This contrasts with planar heterocycles like thiazoles or triazoles, which may exhibit broader but less specific interactions .
- Thiazole () : The thiazole ring facilitates hydrogen bonding (N–H⋯N interactions), enhancing crystal packing and solubility. However, its planar structure may reduce metabolic stability compared to spiro systems .
- 1,2,4-Triazole () : Triazole derivatives with 3,4-dimethoxyphenyl groups demonstrate potent antimicrobial activity, attributed to the electron-donating methoxy groups enhancing membrane permeability .
Substituent Modifications
- Fluorine vs. Chlorine vs. Methoxy Groups: The 4-fluorophenyl analogue () likely exhibits higher lipophilicity and bioavailability due to fluorine’s electronegativity and small atomic radius, which can enhance blood-brain barrier penetration . 3,4-Dimethoxyphenyl groups (Target compound, ) are associated with antimicrobial activity, as methoxy groups may disrupt microbial cell membranes or inhibit efflux pumps .
Physicochemical and Crystallographic Insights
- Hydrogen Bonding and Solubility : The thiazole-containing analogue () forms inversion dimers via N–H⋯N bonds, which could improve crystallinity but reduce aqueous solubility. In contrast, the spirocyclic core of the target compound may adopt a less polar conformation, balancing solubility and membrane permeability .
- Synthetic Feasibility : The target compound’s synthesis likely involves carbodiimide-mediated amide coupling (similar to ), but the spirocyclic core necessitates additional cyclization steps, increasing synthetic complexity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N-(3,4-dimethoxyphenyl)-2-((3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves three stages:
Core Formation : Construction of the spirocyclic diazaspiro[4.5]deca-1,3-diene core via cyclization reactions under inert atmospheres (e.g., nitrogen) .
Substituent Introduction : Functionalization with halogenated or substituted phenyl groups using coupling agents like triethylamine or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide .
Thioacetamide Linkage : Controlled nucleophilic substitution or thiol-ene reactions to attach the acetamide moiety .
- Characterization : Intermediates are validated via /-NMR for regiochemistry, mass spectrometry (MS) for molecular weight confirmation, and HPLC for purity (>95%) .
Q. How can researchers ensure structural fidelity during synthesis?
- Methodological Answer :
- Analytical Workflow :
| Technique | Application | Example Data |
|---|---|---|
| NMR | Confirm spirocyclic core geometry and substituent positions | -NMR δ 7.2–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy groups) |
| MS | Verify molecular ion peaks | [M+H] at m/z 495.2 (theoretical) |
| TLC/HPLC | Monitor reaction progress and purity | Retention time consistency (±0.1 min) |
- Key Pitfalls : Impurities from incomplete spirocyclization or residual solvents require column chromatography (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%). Response surfaces can identify optimal conditions (e.g., 90°C in DMF with 10 mol% Pd(OAc)) .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining >85% yield .
- In Situ Monitoring : FTIR or Raman spectroscopy tracks key intermediates (e.g., carbonyl stretches at 1680–1720 cm) to terminate reactions at maximal conversion .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Assay Validation :
Positive Controls : Compare with known standards (e.g., IC values for kinase inhibitors).
Dose-Response Curves : Ensure linearity (R > 0.95) across 3–5 logarithmic concentrations .
- Structural Confounds :
- Metabolite Interference : Use LC-MS to rule out degradation products during bioassays .
- Enantiomer Purity : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm >99% enantiomeric excess .
Q. How can computational methods predict structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Docking Studies : Align the compound with target proteins (e.g., kinases) using AutoDock Vina. Key interactions:
- The spirocyclic core occupies hydrophobic pockets.
- Thioacetamide sulfur forms hydrogen bonds with catalytic lysine residues .
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioavailability (e.g., Topkat or MOE software) .
Data Contradiction Analysis
Q. Conflicting reports on solubility: How to determine the most reliable solvent system?
- Methodological Answer :
- Solubility Screening : Test in DMSO (stock solution), followed by dilution in PBS (pH 7.4) or cell culture media. Use dynamic light scattering (DLS) to detect aggregation (particle size <50 nm preferred) .
- Contradiction Source : Variability arises from crystallinity differences (amorphous vs. crystalline forms). Powder XRD can identify polymorphs .
Biological Activity Design
Q. What assays are suitable for evaluating the compound’s neuroprotective potential?
- Methodological Answer :
- In Vitro :
- MTT Assay : Measure neuronal cell viability (e.g., SH-SY5Y cells) under oxidative stress (IC range: 10–50 μM) .
- Calcium Imaging : Monitor intracellular Ca flux to assess NMDA receptor modulation .
- In Vivo :
- Rodent Models : Morris water maze for cognitive function post-ischemia (dose: 10 mg/kg i.p., 7-day regimen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
